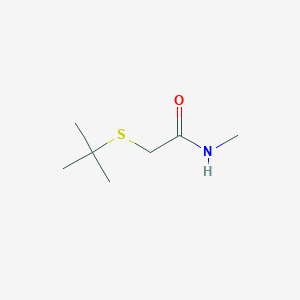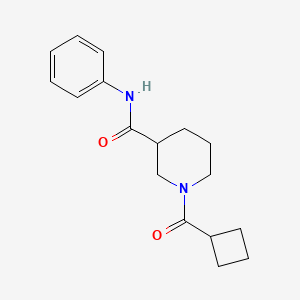
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. This receptor is a crucial component of the central nervous system and plays a significant role in learning, memory, and synaptic plasticity. CPP has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Mechanism of Action
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, which is necessary for the activation of the receptor. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in synaptic plasticity. However, at low concentrations, this compound has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to enhance learning and memory, as well as improve cognitive function. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
Advantages and Limitations for Lab Experiments
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has several advantages for lab experiments, including its ability to modulate the NMDA receptor and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on 1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide, including its potential therapeutic applications in the treatment of neurodegenerative diseases and chronic pain, as well as its use as a tool for studying the NMDA receptor and synaptic plasticity. Additionally, further research is needed to determine the optimal dosing and administration of this compound, as well as its potential toxicity and side effects.
Synthesis Methods
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclobutanecarbonyl chloride with N-phenylpiperidine-3-carboxamide in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to yield this compound in its pure form.
Scientific Research Applications
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide has been extensively studied in scientific research for its ability to modulate the NMDA receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. This compound has been shown to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and improved learning and memory in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the management of chronic pain.
properties
IUPAC Name |
1-(cyclobutanecarbonyl)-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(18-15-9-2-1-3-10-15)14-8-5-11-19(12-14)17(21)13-6-4-7-13/h1-3,9-10,13-14H,4-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZJOAXYAPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)
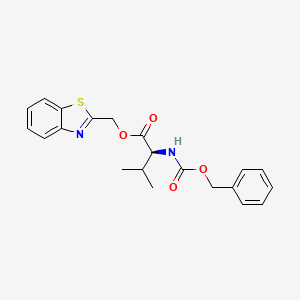
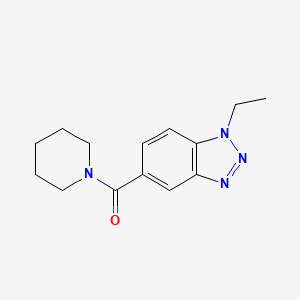
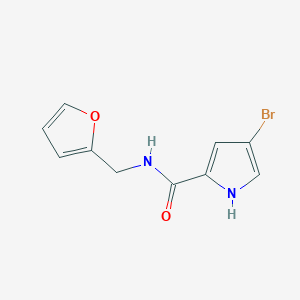
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
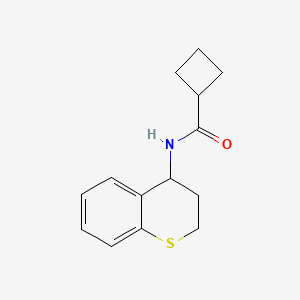
![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
